Methyl 3-bromo-4-ethylbenzoate
Overview
Description
Methyl 3-bromo-4-ethylbenzoate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by an ethyl group. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-ethylbenzoate can be synthesized through various methods. One common method involves the bromination of 4-ethylbenzoic acid, followed by esterification. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The esterification is then performed using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the bromination of 4-ethylbenzoic acid in a controlled environment, followed by esterification using methanol under reflux conditions. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethylbenzoate derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-ethylbenzoate derivatives.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 3-bromo-4-ethylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-ethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Methyl 3-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 3-chloro-4-ethylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-4-isopropylbenzoate: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: Methyl 3-bromo-4-ethylbenzoate is unique due to the combination of the bromine atom and the ethyl group, which imparts specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Biological Activity
Methyl 3-bromo-4-ethylbenzoate (CAS Number: 113642-05-0) is an aromatic compound with notable biological activities. This article explores its potential antimicrobial properties, interaction with biological molecules, and implications in medicinal chemistry.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.10 g/mol
- Structure : The compound features a bromine atom at the meta position relative to an ethyl group on the benzene ring, which influences its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly:
Interaction Studies
This compound interacts with various biological molecules, which may contribute to its biological activity:
- Enzyme Interactions : Interaction studies indicate that this compound may bind to specific enzymes or receptors, influencing their activity. This could provide insights into its pharmacological potential and mechanisms of action .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-bromo-4-hydroxybenzoate | C10H11BrO3 | Contains a hydroxyl group; potential antioxidant. |
Methyl 3-bromo-4-iodobenzoate | C10H11IBrO2 | Contains iodine instead of bromine; different reactivity. |
Ethyl 4-bromobenzoate | C9H9BrO2 | Ethyl group at para position; used in similar reactions. |
The structural differences influence both the chemical reactivity and biological activity, highlighting the significance of substitution patterns on the benzene ring.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study assessing the antimicrobial efficacy of this compound found that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both pathogens, indicating promising antibacterial properties . -
Cytokine Release Modulation :
In vitro experiments involving macrophages activated by lipopolysaccharides (LPS) revealed that this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may possess anti-inflammatory properties, warranting further investigation into its therapeutic applications .
Properties
IUPAC Name |
methyl 3-bromo-4-ethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYKXUBTLUYUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551712 | |
Record name | Methyl 3-bromo-4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113642-05-0 | |
Record name | Methyl 3-bromo-4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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